N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-nitrobenzamide
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Overview
Description
N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-nitrobenzamide is a complex organic compound that belongs to the class of chromenopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a chromeno[4,3-b]pyridine core, which is a fused heterocyclic system containing both oxygen and nitrogen atoms. The presence of a nitrobenzamide group further enhances its chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-nitrobenzamide can be achieved through various synthetic routes. One efficient method involves a one-pot synthesis under catalyst-free conditions. This method typically involves the reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines in an ethanol-water mixture . The reaction is carried out at elevated temperatures, usually around 80°C, and yields the desired product in high efficiency. This environmentally friendly approach avoids the use of traditional recrystallization and chromatographic purification methods.
Chemical Reactions Analysis
N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-nitrobenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield corresponding amines, while oxidation can lead to the formation of nitroso or nitro derivatives .
Scientific Research Applications
N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-nitrobenzamide has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential antibacterial, antifungal, and anticancer activities . The compound’s unique structure allows it to interact with various biological targets, making it a promising candidate for drug development. Additionally, it has been explored for its potential use as a fluorescent probe in biochemical assays due to its chromenopyridine core, which exhibits strong fluorescence properties .
Mechanism of Action
The mechanism of action of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as topoisomerase II and tyrosine kinase, which are crucial for cell proliferation and survival . By binding to these enzymes, the compound can disrupt their normal function, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, its antibacterial and antifungal activities are attributed to its ability to interfere with the synthesis of essential cellular components in microorganisms .
Comparison with Similar Compounds
N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-nitrobenzamide can be compared with other similar compounds, such as 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones . These compounds share a similar chromenopyridine core but differ in their substituents, which can significantly impact their biological activities. For instance, compounds with different substituents on the chromenopyridine core may exhibit varying degrees of antibacterial, antifungal, and anticancer activities. The presence of a nitrobenzamide group in this compound makes it unique and potentially more potent in certain applications .
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry and other scientific research fields. Its unique structure and diverse reactivity make it a valuable candidate for drug development and biochemical studies. Further research is needed to fully explore its potential and develop new applications for this promising compound.
Properties
IUPAC Name |
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O5/c1-11-10-16(22-19(24)12-6-2-4-8-14(12)23(26)27)21-18-13-7-3-5-9-15(13)28-20(25)17(11)18/h2-10H,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBWVFAHGGXKDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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